Piperoxan

Vue d'ensemble

Description

It was the first antihistamine to be discovered and was prepared in the early 1930s by Daniel Bovet and Ernest Fourneau at the Pasteur Institute in France . Piperoxan was initially investigated as an α-adrenergic blocking agent and later demonstrated to antagonize histamine-induced bronchospasm in guinea pigs .

Méthodes De Préparation

The synthesis of piperoxan involves several steps:

Condensation of Catechol with Epichlorohydrin: Catechol reacts with epichlorohydrin in the presence of an aqueous base, leading to the formation of 2-hydroxymethyl-1,4-benzodioxane.

Halogenation: The hydroxymethyl group is then halogenated using thionyl chloride to produce 2-chloromethyl-1,4-benzodioxane.

Displacement Reaction: Finally, the chloromethyl group is displaced by piperidine, resulting in the formation of this compound.

Analyse Des Réactions Chimiques

Piperoxan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Neuropharmacological Applications

Piperoxan has been studied for its effects on neurotransmitter systems, particularly in relation to catecholamine release. Research indicates that this compound can significantly influence catecholamine dynamics:

- Catecholamine Release : A study demonstrated that the application of this compound increased the total release of catecholamines in stimulated conditions. Specifically, a concentration of 20 µM this compound led to a marked increase in oxidation spikes associated with catecholamine release, suggesting its role as a stimulant for exocytosis in neurochemical contexts .

- Antagonistic Effects : this compound has been identified as an effective antagonist for certain agonists, such as morphine. In experiments involving mice, this compound was shown to significantly suppress the antinociceptive effects of morphine, indicating its potential utility in pain management and opioid research .

Analgesic Research

This compound's role in analgesic research is notable, particularly in studies examining its interaction with other analgesics:

- Antinociceptive Studies : In controlled experiments, this compound was found to alter the efficacy of noradrenaline and morphine when administered together. The combination resulted in potentiated antinociceptive effects, suggesting that this compound may enhance or modify pain relief mechanisms when used with other analgesics .

- Dose-Response Relationships : Detailed dose-response curves were constructed to assess the interaction between this compound and various analgesics. The results indicated that this compound could significantly change the ID50 values of these drugs, highlighting its influence on pain modulation pathways .

Renal Function Assessment

This compound has also been investigated for its potential applications in renal physiology:

- Diuretic Responses : Research has suggested that this compound may affect urinary flow rates in patients without pheochromocytoma. The measurement of urinary output following this compound injection was proposed as a method for assessing renal function and diuretic responses .

Data Summary Table

Case Studies and Clinical Insights

A notable case study involved the use of this compound in assessing renal responses. Patients receiving this compound exhibited measurable changes in urinary output, which provided insights into its potential application as a diagnostic tool for renal function evaluation . Additionally, its antagonistic properties have been explored in various clinical settings to manage pain and evaluate drug interactions effectively.

Mécanisme D'action

Piperoxan exerts its effects by antagonizing histamine at H1-receptors, thereby preventing histamine-induced bronchospasm . It also acts as an α-adrenergic blocking agent, inhibiting the action of adrenergic neurotransmitters on α-receptors . This dual mechanism involves binding to specific receptors and blocking their activation by endogenous ligands.

Comparaison Avec Des Composés Similaires

Piperoxan is unique among antihistamines due to its dual action as both an antihistamine and an α-adrenergic blocker. Similar compounds include:

Phenbenzamine: The first antihistamine to be marketed for medical use, developed after this compound.

Diphenhydramine: A widely used first-generation antihistamine with sedative properties.

Promethazine: Another first-generation antihistamine with additional antiemetic and sedative effects.

This compound’s uniqueness lies in its historical significance as the first discovered antihistamine and its dual pharmacological actions.

Activité Biologique

Piperoxan, also known as benodaine, is a compound that has garnered attention for its diverse biological activities, particularly in relation to its role as an antihistamine and its interactions with adrenergic receptors. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical implications, supported by relevant data and case studies.

Overview of this compound

This compound was first synthesized in the early 1930s by Daniel Bovet and Ernest Fourneau at the Pasteur Institute. Initially investigated for its α-adrenergic blocking properties, it was later recognized for its antihistaminic effects, particularly in antagonizing histamine-induced bronchospasm in guinea pigs . Despite its initial promise, this compound was not widely adopted clinically due to adverse effects.

Pharmacological Properties

1. Antihistaminic Activity

This compound is classified as a first-generation antihistamine. Its mechanism involves blocking the H1 histamine receptor, which mediates various physiological responses to histamine, including bronchoconstriction and vasodilation. In vitro studies have demonstrated that this compound effectively inhibits histamine-induced contractions in smooth muscle tissues .

2. Adrenergic Antagonism

This compound exhibits significant antagonistic activity against both α-adrenergic and β-adrenergic receptors. Research indicates that it is particularly effective against morphine-induced analgesia, with a dose-ratio indicating strong antagonism (66.4) compared to phentolamine (18.3) at equivalent doses . This suggests potential applications in pain management and opioid receptor modulation.

Table 1: Comparative Antagonistic Effects of this compound vs. Phentolamine

| Drug | Antagonistic Effect on Morphine | Dose-Ratio |

|---|---|---|

| This compound | Strong | 66.4 |

| Phentolamine | Moderate | 18.3 |

This compound's biological activity can be attributed to its interaction with neurotransmitter systems:

- Histamine Receptor Blockade : this compound blocks H1 receptors, preventing histamine from exerting its effects on target tissues.

- Adrenergic Receptor Interaction : It acts as a competitive antagonist at α-adrenergic receptors, inhibiting vasoconstriction and potentially lowering blood pressure in hypertensive states .

Clinical Applications

1. Diagnostic Use

This compound has been utilized in diagnostic tests for pheochromocytoma—a tumor of the adrenal gland that secretes catecholamines leading to hypertension. The this compound test measures blood pressure responses to assess the presence of this condition .

Case Study: Pheochromocytoma Diagnosis

A study reported three cases where patients with suspected pheochromocytoma exhibited normal responses to this compound administration despite later confirmations of the tumor's presence. This highlights the need for careful interpretation of this compound test results in clinical practice .

2. Pain Management

The ability of this compound to antagonize morphine suggests potential use in pain management protocols, particularly where opioid side effects are a concern. Further research is warranted to explore this application.

Research Findings

Recent studies have expanded understanding of this compound's pharmacodynamics:

- Antinociceptive Studies : Research indicates that this compound can potentiate the antinociceptive effects of morphine when administered concurrently, suggesting synergistic interactions that could enhance pain relief while minimizing opioid dosage .

Table 2: Summary of Antinociceptive Studies Involving this compound

| Study Reference | Drug Combination | Observed Effect |

|---|---|---|

| Arunlakshan et al., 1959 | This compound + Morphine | Potentiation of analgesic effect |

| Edvinsson & Owman, 1974 | This compound + Clonidine | Altered ID50 values indicating interaction |

Propriétés

IUPAC Name |

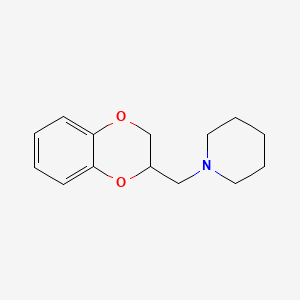

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKMMUBOEFYJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046269 | |

| Record name | Piperoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-39-2 | |

| Record name | Piperoxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperoxan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPEROXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZCS27634Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.